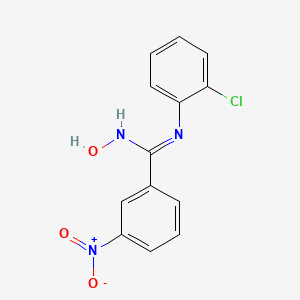
8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as Rolipram, is a selective inhibitor of phosphodiesterase type 4 (PDE4). It was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) by PDE4. This leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, increasing neuronal survival, and enhancing memory and learning. It has also been shown to have anti-tumor effects, including inhibiting angiogenesis and inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione in lab experiments is its selectivity for PDE4, which allows for more specific targeting of cAMP signaling pathways. However, one limitation is that this compound can have off-target effects, particularly at higher concentrations.
Direcciones Futuras
There are several potential future directions for research on 8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on developing more selective PDE4 inhibitors with fewer off-target effects.
Métodos De Síntesis
8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione can be synthesized through a multi-step process involving the reaction of 7-(3-methylbutyl)-3-methylxanthine with 2-(2-methoxyethylamino)ethyl chloride in the presence of a base. The resulting intermediate is then oxidized to form this compound.
Aplicaciones Científicas De Investigación
8-(2-Methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been studied for its potential therapeutic applications in a variety of areas, including neurological disorders, respiratory diseases, and cancer. In neurological disorders, this compound has been shown to have antidepressant and neuroprotective effects. In respiratory diseases, it has been studied for its ability to reduce airway inflammation and smooth muscle contraction. In cancer, this compound has been shown to inhibit tumor growth and enhance the effectiveness of chemotherapy.
Propiedades
IUPAC Name |
8-(2-methoxyethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-9(2)5-7-19-10-11(16-13(19)15-6-8-22-4)18(3)14(21)17-12(10)20/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGUJXQYOFKYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

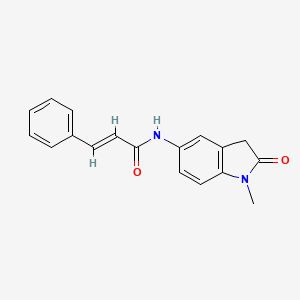
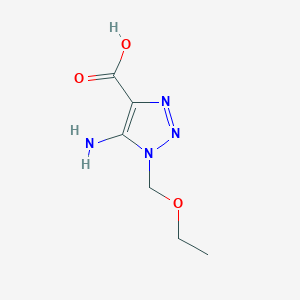
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)
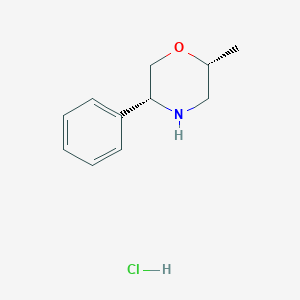
![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)
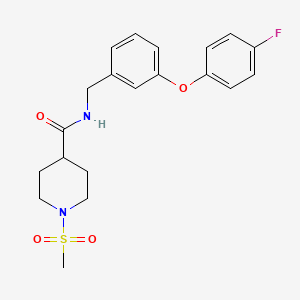
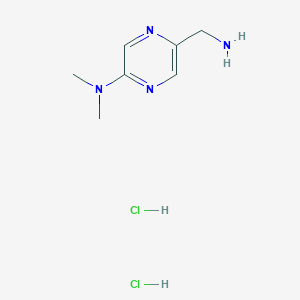

![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)
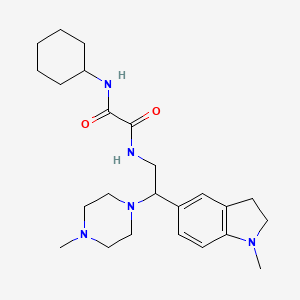

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)

